2,2-Dimethyl-3-(3-methylphenyl)-3-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-(3-methylphenyl)-3-oxopropanoic acid is an organic compound with a molecular formula of C12H14O3 It is a derivative of propanoic acid, characterized by the presence of a 3-methylphenyl group and two methyl groups attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(3-methylphenyl)-3-oxopropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylbenzyl chloride and 2-methylpropanal.
Reaction with Tetrabutylammonium Iodide: The 3-methylbenzyl chloride reacts with 2-methylpropanal in the presence of tetrabutylammonium iodide to form an intermediate aldehyde.
Reduction: The intermediate aldehyde is then reduced using sodium borohydride (NaBH4) to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,2-Dimethyl-3-(3-methylphenyl)-3-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(3-methylphenyl)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It can modulate pathways related to inflammation and pain, potentially inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2).
Comparison with Similar Compounds
2,2-Dimethyl-3-(3-methylphenyl)propanol: A related compound with a hydroxyl group instead of a carboxyl group.
3-(2,2-Dimethyl-3-hydroxypropyl)toluene: Another similar compound used in the fragrance industry.
Uniqueness: 2,2-Dimethyl-3-(3-methylphenyl)-3-oxopropanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2,2-dimethyl-3-(3-methylphenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C12H14O3/c1-8-5-4-6-9(7-8)10(13)12(2,3)11(14)15/h4-7H,1-3H3,(H,14,15) |
InChI Key |
HDFVZFNLEBXNTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.